5-Fluorotryptamine

Description

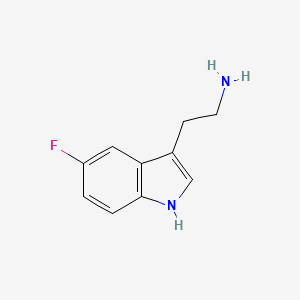

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIORVIXEWIOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2711-58-2 (mono-hydrochloride) | |

| Record name | 5-Fluorotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20206229 | |

| Record name | 5-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-16-9 | |

| Record name | 5-Fluorotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorotryptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY99XA22FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluorotryptamine from 5-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-fluorotryptamine from the precursor 5-fluoroindole. The primary focus is on the well-established Speeter-Anthony tryptamine synthesis, a robust and widely applicable method. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and pharmacology.

Introduction

5-Fluorotryptamine is a fluorinated derivative of the neurotransmitter serotonin and a valuable tool in neuroscience research. Its synthesis from 5-fluoroindole is a key process for obtaining this compound for preclinical and clinical studies. The Speeter-Anthony synthesis, first described in 1954, remains a cornerstone for the preparation of tryptamines from indole starting materials.[1] This method offers a reliable and efficient route to 5-fluorotryptamine, proceeding through key intermediates—5-fluoro-3-indoleglyoxylyl chloride and 5-fluoro-3-indoleglyoxylamide—followed by a final reduction step.

The Speeter-Anthony Synthesis Pathway

The synthesis of 5-fluorotryptamine from 5-fluoroindole via the Speeter-Anthony route is a three-step process:

-

Acylation: 5-Fluoroindole is reacted with oxalyl chloride to form the intermediate 5-fluoro-3-indoleglyoxylyl chloride. This reaction is typically performed in an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the reactivity of the oxalyl chloride.

-

Amidation: The resulting 5-fluoro-3-indoleglyoxylyl chloride is then treated with a source of ammonia, such as anhydrous ammonia gas or a solution of ammonia in a suitable solvent, to yield 5-fluoro-3-indoleglyoxylamide.

-

Reduction: The final step involves the reduction of the glyoxylamide intermediate to 5-fluorotryptamine using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent.

The overall synthetic pathway is depicted in the diagram below:

Quantitative Data

The following table summarizes the key quantitative data for each step of the synthesis. It should be noted that specific yields can vary depending on the reaction scale, purity of reagents, and precise reaction conditions. The yields presented here are representative values based on analogous syntheses.

| Step | Reactants | Product | Molar Ratio (Reactant:5-Fluoroindole) | Solvent(s) | Typical Yield |

| 1 | 5-Fluoroindole, Oxalyl Chloride | 5-Fluoro-3-indoleglyoxylyl chloride | 1 : 1.1 | Anhydrous Diethyl Ether or THF | ~90-95% |

| 2 | 5-Fluoro-3-indoleglyoxylyl chloride, Ammonia | 5-Fluoro-3-indoleglyoxylamide | 1 : excess | Anhydrous Diethyl Ether or THF | ~90-95% |

| 3 | 5-Fluoro-3-indoleglyoxylamide, LiAlH₄ | 5-Fluorotryptamine | 1 : 3-4 | Anhydrous THF | ~80-90% |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis of 5-fluorotryptamine from 5-fluoroindole. These protocols are illustrative and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 5-Fluoro-3-indoleglyoxylyl chloride

Materials:

-

5-Fluoroindole

-

Oxalyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-fluoroindole (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0°C using an ice bath.

-

With vigorous stirring, add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

A precipitate of 5-fluoro-3-indoleglyoxylyl chloride will form.

-

Continue stirring the reaction mixture at 0°C for 1-2 hours.

-

The resulting slurry containing the crude 5-fluoro-3-indoleglyoxylyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of 5-Fluoro-3-indoleglyoxylamide

Materials:

-

Slurry of 5-fluoro-3-indoleglyoxylyl chloride from Step 1

-

Anhydrous ammonia gas or a solution of ammonia in a suitable solvent

-

Ice bath

Procedure:

-

Continue to cool the slurry of 5-fluoro-3-indoleglyoxylyl chloride in the ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension until the reaction is complete. The completion of the reaction is often indicated by a color change and the cessation of further precipitation.

-

Alternatively, a solution of ammonia in an appropriate solvent can be added to the reaction mixture.

-

After the reaction is complete, the resulting mixture containing the crude 5-fluoro-3-indoleglyoxylamide can be used directly in the next step or filtered and washed with a cold, non-polar solvent to remove soluble impurities.

Step 3: Synthesis of 5-Fluorotryptamine

Materials:

-

Crude 5-fluoro-3-indoleglyoxylamide from Step 2

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Reflux condenser

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (3-4 equivalents) in anhydrous THF.

-

Slowly and carefully add the crude 5-fluoro-3-indoleglyoxylamide from the previous step to the LiAlH₄ suspension. The addition should be done in portions to control the exothermic reaction.

-

Once the addition is complete, heat the mixture to reflux and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. A common work-up procedure involves adding 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for approximately 30 minutes.

-

Filter the mixture and wash the solid precipitate thoroughly with THF.

-

Combine the filtrate and the washes and concentrate under reduced pressure to obtain the crude 5-fluorotryptamine.

Purification and Analysis

The crude 5-fluorotryptamine can be purified by several methods to achieve the desired level of purity for research and development purposes.

Purification Methods

-

Acid-Base Extraction: This is an effective method for separating the basic 5-fluorotryptamine from neutral and acidic impurities. The crude product is dissolved in a non-polar organic solvent and washed with a dilute acidic aqueous solution (e.g., HCl). The tryptamine will be protonated and move into the aqueous layer as its hydrochloride salt. The aqueous layer is then separated and basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

-

Recrystallization: The purified 5-fluorotryptamine can be converted to a salt (e.g., hydrochloride or maleate) and further purified by recrystallization from a suitable solvent or solvent mixture.

Analytical Techniques

The identity and purity of the synthesized 5-fluorotryptamine should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting material to the purified product.

Conclusion

The Speeter-Anthony tryptamine synthesis provides a reliable and high-yielding pathway for the preparation of 5-fluorotryptamine from 5-fluoroindole. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers and drug development professionals can obtain high-purity 5-fluorotryptamine for their studies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the successful synthesis of this important research compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorotryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptamine (5-FT), a derivative of the neurotransmitter serotonin, is a compound of significant interest in neuroscience and pharmacology.[1] Its interaction with serotonin receptors makes it a valuable tool for studying mood, cognition, and various neurological processes.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Fluorotryptamine hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary signaling pathways.

Physicochemical Properties

Quantitative data for the physicochemical properties of 5-Fluorotryptamine hydrochloride are not extensively available in peer-reviewed literature. The following tables summarize the available data and provide data for a structurally related compound, 5-fluoro-α-methyltryptamine hydrochloride, for reference.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-(5-Fluoro-1H-indol-3-yl)ethanamine hydrochloride | [2] |

| Synonyms | 5-FT HCl, 3-(2-Aminoethyl)-5-fluoro-1H-indole hydrochloride | [2] |

| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [2] |

| Molecular Weight | 214.67 g/mol | [2][3] |

| CAS Number | 2711-58-2 | [2][3] |

| Appearance | Light yellow to beige solid | [2] |

| Melting Point | Data not available. For reference, the melting point of the related compound 5-fluoro-α-methyltryptamine hydrochloride is 225-226 °C (with decomposition). | [4] |

| Storage Conditions | Store at 0-8 °C. | [2] |

Solubility

Specific quantitative solubility data for 5-Fluorotryptamine hydrochloride is limited, although it is described as being soluble in aqueous solutions.[2] The following table provides solubility data for the related compound 5-fluoro-α-methyltryptamine hydrochloride.

| Solvent | Solubility of 5-fluoro-α-methyltryptamine HCl | Source |

| DMSO | 15 mg/mL | [4][5] |

| Ethanol | 10 mg/mL | [4][5] |

| DMF | 5 mg/mL | [4][5] |

| Methanol | 1 mg/mL | [4][5] |

| DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [4][5] |

Spectroscopic and Other Properties

| Property | Value/Information | Source |

| pKa | Data not available. | |

| Purity (by NMR) | ≥ 95% | [2] |

| UV-Vis λmax | Data not available. For reference, the UV absorption maxima for 7-fluoro Tryptamine hydrochloride are 216 and 266 nm. | [6] |

| ¹H NMR | Specific spectrum not available. | |

| FT-IR | Specific spectrum not available. |

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which 5-Fluorotryptamine hydrochloride transitions from a solid to a liquid.

Methodology:

-

A small, dry sample of 5-Fluorotryptamine hydrochloride is finely powdered and packed into a capillary tube to a height of a few millimeters.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Solubility

Objective: To quantitatively determine the solubility of 5-Fluorotryptamine hydrochloride in various solvents.

Methodology:

-

An excess amount of 5-Fluorotryptamine hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the remaining solid is measured, and the solubility is calculated and expressed in mg/mL.

Determination of pKa by ¹H NMR Spectroscopy

Objective: To determine the acid dissociation constant (pKa) of the primary amine in 5-Fluorotryptamine hydrochloride.

Methodology:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A constant concentration of 5-Fluorotryptamine hydrochloride is dissolved in each buffer solution.

-

The ¹H NMR spectrum of each solution is recorded.

-

The chemical shifts of protons adjacent to the amine group are monitored as a function of pH.

-

The pKa is determined by plotting the chemical shift of a specific proton against the pH of the solution and fitting the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Spectroscopic Analysis

Objective: To obtain and interpret the ¹H NMR, FT-IR, and UV-Vis spectra of 5-Fluorotryptamine hydrochloride for structural confirmation and characterization.

¹H NMR Spectroscopy:

-

A sample of 5-Fluorotryptamine hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The ¹H NMR spectrum is acquired.

-

The spectrum is analyzed for chemical shifts, integration, and splitting patterns to confirm the presence of the aromatic, ethylamine, and indole protons consistent with the structure of 5-Fluorotryptamine.

FT-IR Spectroscopy:

-

A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Key peaks to identify would include N-H stretching of the amine and indole, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-F stretching frequency.

UV-Vis Spectroscopy:

-

A dilute solution of 5-Fluorotryptamine hydrochloride is prepared in a suitable solvent (e.g., ethanol or water).

-

The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) are determined, which are characteristic of the chromophoric indole ring system.

Biological Activity and Signaling Pathways

5-Fluorotryptamine hydrochloride is a potent agonist at multiple serotonin receptors and also acts as a monoamine releasing agent.[1]

Receptor Binding Profile

| Receptor | Affinity (Ki) / Potency (EC₅₀) | Activity | Source |

| 5-HT₁A | Ki: 18 nM; EC₅₀: 129 nM | Agonist | [1] |

| 5-HT₂A | Ki: 6.0–3,908 nM; EC₅₀: 2.64–58 nM | Full Agonist (Emax: 110%) | [1] |

| 5-HT₂B | Ki: 5.7 nM | High Affinity | [1] |

| 5-HT₂C | Ki: 3.72 nM | High Affinity | [1] |

Monoamine Release and MAO Inhibition

| Action | Potency (EC₅₀ / IC₅₀) | Source |

| Serotonin Release | EC₅₀: 10.1 nM | [1] |

| Dopamine Release | EC₅₀: 82.3 nM | [1] |

| Norepinephrine Release | EC₅₀: 464 nM | [1] |

| MAO-A Inhibition | IC₅₀: 13,200 nM | [1] |

| MAO-B Inhibition | IC₅₀: 52,500 nM | [1] |

Signaling Pathways

The primary signaling pathways activated by 5-Fluorotryptamine are mediated by its interaction with G-protein coupled serotonin receptors.

Caption: 5-HT1A Receptor Gi-Coupled Signaling Pathway.

Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.

Conclusion

5-Fluorotryptamine hydrochloride is a valuable pharmacological tool with a complex biological profile. While there is a need for more comprehensive, publicly available data on its specific physicochemical properties, this guide provides a foundational understanding for researchers. The detailed experimental protocols offer a roadmap for the in-house determination of these properties, and the visualized signaling pathways provide a clear picture of its mechanism of action at key serotonin receptors. Further research into this compound is warranted to fully elucidate its therapeutic potential.

References

5-Fluorotryptamine mechanism of action at serotonin receptors

An In-depth Technical Guide to the Mechanism of Action of 5-Fluorotryptamine at Serotonin Receptors

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 5-Fluorotryptamine (5-FT) at serotonin (5-hydroxytryptamine, 5-HT) receptors. 5-FT, a fluorinated analog of tryptamine, serves as a valuable pharmacological tool for probing the structure and function of the serotonergic system. This document synthesizes binding affinity and functional activity data, details the downstream signaling sequelae upon receptor activation, and outlines the standard experimental protocols used for the characterization of this compound. The primary focus is on the 5-HT3 receptor, for which the most extensive data is available, with additional discussion of the canonical signaling pathways of other key serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. All quantitative data are presented in tabular format for clarity, and key processes are visualized using standardized diagrams. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, medicinal chemistry, and molecular biology.

Introduction to 5-Fluorotryptamine and Serotonin Receptors

The serotonergic system is a critical neurotransmitter system that modulates a vast array of physiological and behavioral processes, including mood, cognition, sleep, and gastrointestinal function[1][2]. Its effects are mediated by a diverse family of at least 15 serotonin receptor subtypes, classified into seven families (5-HT1 to 5-HT7)[2][3]. These receptors are predominantly G protein-coupled receptors (GPCRs), with the notable exception of the 5-HT3 receptor, which is a ligand-gated ion channel (LGIC)[4][5][6]. The structural and functional diversity of these receptors allows for the development of highly specific ligands to treat a range of pathologies, from depression and anxiety to chemotherapy-induced emesis[7][8].

5-Fluorotryptamine (5-FT) is a synthetic tryptamine derivative that has been instrumental in elucidating the structure-activity relationships at serotonin receptors[9][10]. Its utility stems from the unique properties of the fluorine atom, which is small, highly electronegative, and can serve as a sensitive probe in techniques like 19F-NMR to study protein conformation and dynamics[11][12]. This document focuses on its specific interactions with serotonin receptors to define its pharmacological profile.

Mechanism of Action at the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, functioning as a pentameric assembly of subunits surrounding a central ion pore[6][9]. Activation of this receptor by serotonin leads to the rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization and excitation[6]. These receptors are key therapeutic targets, with antagonists used clinically as anti-emetics[9][13].

5-Fluorotryptamine has been characterized as a partial agonist at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[9][10] Its efficacy (Rmax) is lower than that of the endogenous agonist serotonin, meaning it produces a submaximal response even at saturating concentrations.[9][10] Studies comparing 5-FT with other 5-substituted tryptamines have revealed that the size and electronegativity of the substituent at the 5-position are critical determinants for both receptor binding and the subsequent conformational changes required for efficient channel gating.[9][10]

Signaling Pathway

Upon binding of 5-FT to the extracellular domain of the 5-HT3 receptor, a conformational change is induced, leading to the opening of the central ion pore. This allows for the influx of cations, leading to membrane depolarization.

Mechanism of Action at G Protein-Coupled Serotonin Receptors

While data for 5-FT at other serotonin receptors is less extensive, many substituted tryptamines exhibit high affinity for 5-HT1A and 5-HT2A receptors[14]. The canonical signaling pathways for these receptors are well-established.

5-HT1A Receptor

The 5-HT1A receptor is a GPCR that couples preferentially to the Gi/Go family of G proteins.[4][15] Agonist activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][15] This signaling cascade is associated with neuronal hyperpolarization and a reduction in firing rate[16]. 5-HT1A receptor agonists are used clinically for the treatment of anxiety disorders[8][17].

5-HT2A Receptor

The 5-HT2A receptor is coupled to the Gq/G11 family of G proteins.[5][18][19] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5] This pathway is generally excitatory and is the primary target for serotonergic psychedelic drugs.[19][20]

Quantitative Data Summary

The following table summarizes the reported binding affinity (Ki) and functional activity (EC50, Rmax) of 5-Fluorotryptamine at human serotonin receptors. Data is primarily available for the 5-HT3 receptor subtype.

| Receptor Subtype | Ligand | Ki (μM) | EC50 (μM) | Rmax (Imax / Imax 5-HT) | Receptor Type | Reference(s) |

| 5-HT3A | 5-Fluorotryptamine | 0.8 | 16 | 0.64 | Ligand-Gated Ion Channel | [9][10] |

| 5-HT3AB | 5-Fluorotryptamine | 1.8 | 27 | 0.45 | Ligand-Gated Ion Channel | [9][10] |

| 5-HT1A | 5-Fluorotryptamine | Not Reported | Not Reported | Not Reported | GPCR (Gi/o-coupled) | |

| 5-HT2A | 5-Fluorotryptamine | Not Reported | Not Reported | Not Reported | GPCR (Gq/11-coupled) |

Experimental Protocols

The characterization of 5-FT's activity at serotonin receptors relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competition)

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor[21][22]. A competition assay measures the ability of an unlabeled compound (e.g., 5-FT) to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer to a known protein concentration.[23]

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]granisetron for 5-HT3 receptors) and a range of concentrations of the unlabeled test compound (5-FT).[9][21][23]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.[21][23]

-

Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[23]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

cAMP Functional Assay (for Gi-coupled Receptors)

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically by quantifying changes in intracellular cAMP levels in cells expressing a Gi-coupled receptor like 5-HT1A.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor are cultured in microplates.[24][25]

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., 5-FT).

-

Stimulation: Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (an activator) to increase basal cAMP levels.[24] An agonist at a Gi-coupled receptor will inhibit this forskolin-stimulated cAMP production.

-

cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).[24][25][26]

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the test compound. The EC50 (potency) and Emax (efficacy) values are determined from this curve.

Intracellular Calcium Flux Assay (for Gq-coupled Receptors)

This assay measures the mobilization of intracellular calcium following the activation of a Gq-coupled receptor, such as the 5-HT2A receptor.

Methodology:

-

Cell Culture & Dye Loading: Cells expressing the 5-HT2A receptor are plated in microplates. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4) which becomes fluorescent upon binding to free Ca2+.[5][27][28]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a plate reader or flow cytometer.[28][29]

-

Agonist Addition: The test compound (e.g., 5-FT) is added to the wells.

-

Signal Detection: Activation of the Gq pathway leads to IP3 production and the release of Ca2+ from intracellular stores, causing an increase in fluorescence.[5] This change in fluorescence is monitored in real-time.

-

Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which EC50 and Emax values are derived.

Conclusion

5-Fluorotryptamine is a pharmacologically active compound that acts as a partial agonist at 5-HT3A and 5-HT3AB receptors.[9][10] Its binding and functional characteristics at this ligand-gated ion channel have provided valuable insights into the structural requirements for agonist activity. The substitution of fluorine at the 5-position of the tryptamine indole ring significantly influences both affinity and efficacy, highlighting this position's critical role in receptor gating.[9][10] While its activity at other serotonin receptor subtypes is less well-defined in the available literature, the established signaling pathways of receptors like 5-HT1A and 5-HT2A provide a framework for future investigations into its complete pharmacological profile. The methodologies outlined in this guide represent the standard for characterizing the mechanism of action of novel serotonergic ligands, enabling a detailed understanding of their potency, efficacy, and downstream cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. acnp.org [acnp.org]

- 3. Molecular, pharmacological and functional diversity of 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures [mdpi.com]

- 8. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 14. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]

- 27. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bu.edu [bu.edu]

- 29. content.abcam.com [content.abcam.com]

The Discovery and Pharmacological Profile of 5-Fluorotryptamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptamine (5-FT) is a synthetic tryptamine derivative that has garnered interest in the scientific community for its distinct pharmacological profile. As a fluorinated analog of the neurotransmitter serotonin (5-hydroxytryptamine), 5-FT interacts with various serotonin receptors and monoamine transporters, making it a valuable tool for neuropharmacological research. This technical guide provides a comprehensive overview of the discovery, synthesis, and key research findings related to 5-Fluorotryptamine, with a focus on its receptor binding affinities, functional activities, and the experimental methodologies used to elucidate its properties.

Discovery and History

The exploration of fluorinated tryptamines emerged from a broader scientific interest in how the substitution of a fluorine atom for a hydrogen atom could modulate the biological activity of psychoactive compounds. While the related compound 5-fluoro-α-methyltryptamine (5-fluoro-AMT) was first described in the scientific literature in 1963 by Asher Kalir and Stephen Szara, and 5-fluoro-N,N-dimethyltryptamine (5-fluoro-DMT) was reported by Stephen Szára and colleagues in 1966, 5-Fluorotryptamine itself was first documented in the scientific literature by 1983[1][2][3]. The development of these compounds was driven by the desire to understand the structure-activity relationships of tryptamines at serotonin receptors.

Synthesis

The synthesis of 5-Fluorotryptamine typically starts from 5-fluoroindole, a commercially available precursor. A common synthetic route involves the reaction of 5-fluoroindole-3-aldehyde with nitroethane, followed by a reduction step to yield the final product[4]. The optimization of this pathway requires careful selection of solvents, reaction temperatures, and catalysts to ensure a high yield and purity of 5-Fluorotryptamine[4].

Caption: A generalized synthetic pathway for 5-Fluorotryptamine.

Pharmacological Profile

5-Fluorotryptamine is characterized by its activity as a serotonin receptor agonist and a monoamine releasing agent[1]. Its pharmacological effects are mediated through interactions with multiple subtypes of serotonin receptors and monoamine transporters.

Serotonin Receptor Binding Affinity and Functional Activity

5-FT exhibits a notable affinity for several serotonin receptors, particularly the 5-HT1A and 5-HT2A, 5-HT2B, and 5-HT2C subtypes. It acts as a full agonist at the 5-HT2A receptor and an agonist at the 5-HT1A receptor[1]. The binding affinities (Ki) and functional activities (EC50/IC50) of 5-FT are summarized in the tables below.

Table 1: Serotonin Receptor Binding Affinities of 5-Fluorotryptamine

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| 5-HT1A | 18[1] |

| 5-HT2A | 6.0 - 3,908[1] |

| 5-HT2B | 5.7[1] |

| 5-HT2C | 3.72[1] |

Table 2: Functional Activity of 5-Fluorotryptamine at Serotonin Receptors

| Receptor Subtype | Functional Activity (EC50) [nM] | Efficacy (Emax) |

| 5-HT1A | 129[1] | Agonist[1] |

| 5-HT2A | 2.64 - 58[1] | 110% (Full Agonist)[1] |

Monoamine Releasing Activity and MAO Inhibition

In addition to its direct receptor agonism, 5-FT is a serotonin-dopamine releasing agent (SDRA)[1]. It induces the release of serotonin and, to a lesser extent, dopamine and norepinephrine[1]. 5-FT is also a weak monoamine oxidase inhibitor (MAOI)[1].

Table 3: Monoamine Releasing Activity of 5-Fluorotryptamine

| Monoamine | EC50 for Release [nM] |

| Serotonin | 10.1[1] |

| Dopamine | 82.3[1] |

| Norepinephrine | 464[1] |

Table 4: Monoamine Oxidase Inhibition by 5-Fluorotryptamine

| Enzyme | IC50 [nM] |

| MAO-A | 13,200[1] |

| MAO-B | 52,500[1] |

Key Research Findings

An interesting finding in the research of 5-Fluorotryptamine is its failure to induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects[1]. This suggests that despite being a full agonist at the 5-HT2A receptor, 5-FT may not possess hallucinogenic properties in humans[1]. This dissociation between 5-HT2A receptor agonism and psychedelic-like behavioral effects makes 5-FT a subject of ongoing scientific inquiry.

Experimental Methodologies

The characterization of 5-Fluorotryptamine's pharmacological profile has been achieved through a variety of in vitro assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 5-Fluorotryptamine for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

On the day of the assay, thaw the membranes and resuspend them in the final assay binding buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a competing unlabeled ligand (for determining non-specific binding), or buffer.

-

Add varying concentrations of the radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors).

-

Add varying concentrations of 5-Fluorotryptamine.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of 5-Fluorotryptamine from competition curves and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: A simplified workflow for a radioligand binding assay.

Functional Assay (cAMP Assay)

This assay measures the effect of 5-Fluorotryptamine on the production of cyclic AMP (cAMP), a second messenger, to determine its functional activity at Gs or Gi/o-coupled receptors like the 5-HT1A receptor.

Protocol:

-

Cell Culture:

-

Culture cells stably expressing the target receptor (e.g., CHO cells expressing the human 5-HT1A receptor).

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 5-Fluorotryptamine.

-

For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.

-

Incubate for a specific time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay, such as a TR-FRET-based assay.

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 value for 5-Fluorotryptamine to determine its potency and efficacy as an agonist or antagonist.

-

Monoamine Release Assay

This assay quantifies the ability of 5-Fluorotryptamine to induce the release of monoamines from pre-loaded synaptosomes.

Protocol:

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine release).

-

-

Radiolabeling:

-

Incubate the synaptosomes with a radiolabeled monoamine (e.g., [3H]-serotonin).

-

-

Release Experiment:

-

Wash the synaptosomes to remove excess radiolabel.

-

Expose the synaptosomes to varying concentrations of 5-Fluorotryptamine.

-

Collect the supernatant containing the released radiolabeled monoamine.

-

-

Quantification:

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of monoamine release at each concentration of 5-Fluorotryptamine and determine the EC50 value.

-

Caption: A workflow for a monoamine release assay.

Signaling Pathways

The functional effects of 5-Fluorotryptamine are mediated through the activation of intracellular signaling cascades upon binding to its target receptors. For example, at the 5-HT2A receptor, which is a Gq/11-coupled receptor, agonist binding by 5-FT initiates a well-characterized signaling pathway.

Caption: The Gq/11 signaling pathway activated by 5-Fluorotryptamine at the 5-HT2A receptor.

Conclusion

5-Fluorotryptamine is a valuable research tool in neuropharmacology due to its multifaceted interactions with the serotonin system. Its profile as a serotonin receptor agonist and monoamine releasing agent provides a unique combination of activities. The dissociation of its potent 5-HT2A receptor agonism from the induction of psychedelic-like behaviors in animal models highlights the complexity of serotonergic signaling and warrants further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential and neurobiological effects of 5-Fluorotryptamine and related compounds.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-Fluorotryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorotryptamine is a fluorinated derivative of the neurotransmitter tryptamine and is of significant interest in neuropharmacology due to its interactions with serotonin receptors. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a detailed overview of the molecular geometry of 5-Fluorotryptamine, based on computational modeling in the absence of experimental crystal structure data. It also outlines a generalized experimental protocol for the crystallization and X-ray diffraction of tryptamine derivatives, and details the known signaling pathways associated with 5-Fluorotryptamine's receptor interactions.

Molecular Geometry of 5-Fluorotryptamine

As of the latest literature review, a definitive experimental crystal structure of 5-Fluorotryptamine has not been reported. Therefore, the molecular geometry data presented herein is derived from a representative computational model, optimized using Density Functional Theory (DFT), a common and reliable method for predicting molecular structures.

Predicted Molecular Structure

The optimized geometry of 5-Fluorotryptamine reveals the characteristic indole ring system and the flexible ethylamine side chain. The fluorine atom at the 5-position of the indole ring introduces electronic modifications without significantly altering the overall shape compared to tryptamine. The following tables summarize the key predicted geometric parameters.

Table 1: Predicted Bond Lengths of 5-Fluorotryptamine

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.39 |

| C1 | C6 | 1.39 |

| C2 | C3 | 1.40 |

| C3 | C4 | 1.38 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.40 |

| C5 | F1 | 1.36 |

| C6 | C7 | 1.45 |

| C7 | C8 | 1.35 |

| C7 | N1 | 1.38 |

| C8 | N1 | 1.38 |

| C8 | C9 | 1.50 |

| C9 | C10 | 1.53 |

| C10 | N2 | 1.46 |

Table 2: Predicted Bond Angles of 5-Fluorotryptamine

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 120.5 |

| C1 | C2 | C3 | 119.8 |

| C2 | C3 | C4 | 120.1 |

| C3 | C4 | C5 | 119.9 |

| C4 | C5 | C6 | 120.2 |

| C4 | C5 | F1 | 119.5 |

| C1 | C6 | C5 | 119.5 |

| C1 | C6 | C7 | 120.0 |

| C5 | C6 | C7 | 120.5 |

| C6 | C7 | C8 | 107.0 |

| C6 | C7 | N1 | 109.0 |

| C8 | C7 | N1 | 108.5 |

| C7 | C8 | N1 | 109.5 |

| C7 | C8 | C9 | 127.0 |

| N1 | C8 | C9 | 123.5 |

| C8 | C9 | C10 | 112.0 |

| C9 | C10 | N2 | 110.5 |

Table 3: Predicted Torsion Angles of 5-Fluorotryptamine

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C7 | C8 | C9 | C10 | 105.0 |

| C8 | C9 | C10 | N2 | 60.0 |

| N1 | C8 | C9 | C10 | -75.0 |

Experimental Protocols for Tryptamine Crystal Structure Determination

While a specific protocol for 5-Fluorotryptamine is unavailable, the following outlines a generalized workflow for the crystallization and X-ray diffraction of a tryptamine derivative.

Crystallization

-

Solvent Selection: Begin by screening a variety of solvents to determine the optimal conditions for crystal growth. Common solvents for tryptamines include methanol, ethanol, acetone, and ethyl acetate, as well as co-solvent systems.

-

Saturation: Prepare a saturated or near-saturated solution of the tryptamine derivative in the chosen solvent at an elevated temperature to increase solubility.

-

Crystal Growth: Employ one of the following methods to induce crystallization:

-

Slow Evaporation: Allow the solvent to evaporate slowly from the solution at a constant temperature. This is the most common and straightforward method.

-

Slow Cooling: Gradually decrease the temperature of the saturated solution to reduce the solubility of the compound and promote crystal formation.

-

Vapor Diffusion: Place a small volume of the concentrated tryptamine solution in a sealed container with a larger reservoir of a poor solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the tryptamine solution, reducing its solubility and inducing crystallization.

-

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a cryoloop.

X-ray Diffraction Data Collection

-

Crystal Mounting: Mount the harvested crystal on a goniometer head.

-

Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and integrated reflection intensities.

Structure Solution and Refinement

-

Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods.

-

Structure Refinement: Refine the atomic coordinates and displacement parameters against the experimental diffraction data to obtain the final, accurate crystal structure.

Experimental workflow for crystal structure determination.

Signaling Pathways of 5-Fluorotryptamine

5-Fluorotryptamine is known to be a potent agonist at several serotonin (5-HT) receptors, primarily of the 5-HT1 and 5-HT2 subtypes. Its pharmacological profile also includes activity as a serotonin-dopamine releasing agent and a weak monoamine oxidase inhibitor (MAOI).

Serotonin Receptor Agonism

5-Fluorotryptamine binds to and activates the following serotonin receptors:

-

5-HT1A Receptor: Activation of this G-protein coupled receptor (GPCR) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

5-HT2A Receptor: Activation of this GPCR leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

5-HT2B and 5-HT2C Receptors: Similar to the 5-HT2A receptor, these GPCRs are coupled to the PLC signaling pathway.

Monoamine Release

As a serotonin-dopamine releasing agent, 5-Fluorotryptamine can interact with monoamine transporters (SERT for serotonin and DAT for dopamine), leading to the non-vesicular release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Monoamine Oxidase Inhibition

5-Fluorotryptamine exhibits weak inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. This inhibition can lead to increased synaptic concentrations of serotonin and dopamine.

Signaling pathways of 5-Fluorotryptamine.

Spectroscopic Analysis of 5-Fluorotryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Fluorotryptamine (5-FT) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It offers a comprehensive overview of the expected spectral data, detailed experimental protocols for acquiring this data, and a discussion of the underlying molecular characteristics that give rise to the observed spectra. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and analysis of 5-Fluorotryptamine and related tryptamine derivatives.

Introduction to 5-Fluorotryptamine

5-Fluorotryptamine is a fluorinated derivative of the neurotransmitter tryptamine. The presence of the fluorine atom at the 5-position of the indole ring significantly influences its electronic properties and can alter its pharmacological profile compared to unsubstituted tryptamine. As a compound of interest in neuroscience and medicinal chemistry, its unambiguous identification and characterization are paramount. Spectroscopic methods provide the necessary tools for structural elucidation and purity assessment.

Chemical Structure:

Molecular Formula: C₁₀H₁₁FN₂

Molecular Weight: 178.21 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of 5-Fluorotryptamine. Note that exact values may vary slightly depending on the experimental conditions (e.g., solvent, instrument calibration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 5-Fluorotryptamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 1H | N-H (indole) |

| ~7.3 | dd | 1H | H-7 |

| ~7.2 | d | 1H | H-2 |

| ~7.0 | dd | 1H | H-4 |

| ~6.9 | ddd | 1H | H-6 |

| ~3.1 | t | 2H | -CH₂- (alpha) |

| ~2.9 | t | 2H | -CH₂- (beta) |

| ~1.6 | br s | 2H | -NH₂ |

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). Coupling constants (J) would provide further structural information.

Table 2: Predicted ¹³C NMR Data for 5-Fluorotryptamine

| Chemical Shift (ppm) | Assignment |

| ~158 (d) | C-5 (C-F) |

| ~133 | C-7a |

| ~128 (d) | C-3a |

| ~124 | C-2 |

| ~112 | C-3 |

| ~110 (d) | C-6 |

| ~104 (d) | C-4 |

| ~42 | C-beta |

| ~28 | C-alpha |

Note: The carbon attached to fluorine (C-5) will appear as a doublet due to C-F coupling. Other carbons in proximity to the fluorine may also exhibit smaller doublet splittings.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 5-Fluorotryptamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (indole & amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~1620, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

| 850 - 800 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrum Data for 5-Fluorotryptamine

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₂NH₂]⁺ (Loss of the aminoethyl side chain) |

| 131 | Medium | [149 - H₂O]⁺ (Further fragmentation) |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-Fluorotryptamine.

Materials:

-

5-Fluorotryptamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the 5-Fluorotryptamine sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm reference).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Fluorotryptamine.

Materials:

-

5-Fluorotryptamine sample (solid)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the 5-Fluorotryptamine sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (air).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Fluorotryptamine.

Materials:

-

5-Fluorotryptamine sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of 5-Fluorotryptamine (e.g., 1-10 µg/mL) in a suitable volatile solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-Fluorotryptamine.

Caption: General workflow for the spectroscopic analysis of 5-Fluorotryptamine.

Serotonin Signaling Pathway

5-Fluorotryptamine, as a tryptamine derivative, is expected to interact with serotonin receptors. The following diagram provides a simplified overview of a common serotonin receptor signaling pathway.

Caption: Simplified serotonin (5-HT₂A) receptor signaling pathway.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive analysis of 5-Fluorotryptamine. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework, IR spectroscopy allows for the identification of key functional groups, and mass spectrometry provides the molecular weight and information about the molecule's fragmentation. The data and protocols presented in this guide serve as a foundational resource for researchers working with this and other related psychoactive compounds, ensuring accurate identification and characterization, which is critical for advancing research in drug development and neuroscience.

Theoretical and Computational Investigations of 5-Fluorotryptamine: A Technical Guide

Abstract

5-Fluorotryptamine (5-FT) is a synthetic tryptamine derivative that has garnered interest within the scientific community for its interactions with serotonin receptors. As a structural analog of the endogenous neurotransmitter serotonin, 5-FT serves as a valuable tool for probing the structure and function of these receptors. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the molecular interactions of 5-Fluorotryptamine with its primary biological targets. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the application of computational techniques in pharmacology. This document will detail the molecular properties of 5-FT, its interactions with key serotonin receptors, and the computational workflows used to model these interactions, including homology modeling, molecular docking, and molecular dynamics simulations.

Introduction to 5-Fluorotryptamine

5-Fluorotryptamine is a tryptamine derivative characterized by the substitution of a fluorine atom at the 5-position of the indole ring. This modification influences the electronic properties of the molecule and can alter its binding affinity and functional activity at serotonin (5-HT) receptors. Understanding the precise nature of these interactions at a molecular level is crucial for the rational design of novel therapeutic agents with improved selectivity and efficacy.

Computational studies, including quantum chemical calculations, conformational analysis, molecular docking, and molecular dynamics simulations, provide a powerful framework for investigating the structure-activity relationships of 5-FT and its analogs. These methods allow for the detailed examination of binding modes, interaction energies, and the dynamic behavior of the ligand-receptor complex, offering insights that are often inaccessible through experimental techniques alone.

Molecular Properties and Conformational Analysis of 5-Fluorotryptamine

The initial step in the computational investigation of a ligand is the characterization of its intrinsic properties, including its three-dimensional structure and conformational landscape.

3D Structure

The 3D structure of 5-Fluorotryptamine is essential for all subsequent computational analyses. This can be obtained from chemical databases such as PubChem (CID 164682) or generated using molecular modeling software. The structure consists of an indole ring with a fluorine atom at the C5 position and an ethylamine side chain at the C3 position.

Conformational Analysis

Conformational analysis aims to identify the low-energy conformations of a flexible molecule like 5-Fluorotryptamine. The orientation of the ethylamine side chain relative to the indole ring is a key determinant of its biological activity. Computational methods such as systematic or stochastic conformational searches, often coupled with quantum mechanical or molecular mechanics energy calculations, are employed to map the potential energy surface of the molecule. The identification of the global minimum and other low-energy conformers is critical for selecting the appropriate ligand conformation for docking studies.

Interaction with Serotonin Receptors

5-Fluorotryptamine primarily interacts with various subtypes of serotonin receptors. This guide will focus on its interactions with the 5-HT1A, 5-HT2A, and 5-HT3 receptors, which represent different classes of serotonin receptors (G-protein coupled receptors and a ligand-gated ion channel).

Receptor Structures

High-resolution crystal or cryo-electron microscopy (cryo-EM) structures of the target receptors are the ideal starting point for computational studies. Several structures for human serotonin receptors are available in the Protein Data Bank (PDB):

-

5-HT1A Receptor: PDB IDs: 7E2Y, 8JSP, 8FYT, 7E2Y.

-

5-HT2A Receptor: PDB IDs: 6A93, 7WC5, 6WGT, 2VT4.

-

5-HT3 Receptor: PDB IDs: 6HIN, 8AXD, 6DG7, 6Y5B, 6Y1Z.

In the absence of an experimental structure for a specific receptor subtype or state, homology modeling can be employed to generate a theoretical model based on the structure of a closely related protein.

Computational Methodologies

A multi-faceted computational approach is typically employed to study the interaction of 5-Fluorotryptamine with its target receptors. This involves a workflow that progresses from building the receptor model to simulating the dynamics of the ligand-receptor complex.

Homology Modeling

Objective: To generate a 3D model of a serotonin receptor subtype for which an experimental structure is unavailable.

Protocol:

-

Template Selection: Identify a suitable template structure from the PDB. The template should have a high sequence identity to the target receptor, particularly in the transmembrane domains. For GPCRs like 5-HT1A and 5-HT2A, other GPCR structures are suitable templates.

-

Sequence Alignment: Align the amino acid sequence of the target receptor with the template sequence. Accurate alignment is crucial for the quality of the final model.

-

Model Building: Use software like MODELLER or SWISS-MODEL to generate the 3D coordinates of the target receptor based on the alignment with the template structure.

-

Loop Modeling: The extracellular and intracellular loops are often the most variable regions. These are typically modeled de novo or by searching a database of known loop conformations.

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular Docking

Objective: To predict the binding pose and affinity of 5-Fluorotryptamine within the receptor's binding site.

Protocol:

-

Ligand and Receptor Preparation: Prepare the 3D structures of 5-Fluorotryptamine and the receptor. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

-

Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to place the flexible ligand into the rigid or flexible receptor binding site. The program samples a large number of possible conformations and orientations of the ligand.

-

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between 5-Fluorotryptamine and the receptor residues.

Molecular Dynamics Simulations

Objective: To study the dynamic behavior of the 5-Fluorotryptamine-receptor complex over time and to refine the docked pose.

Protocol:

-

System Setup: The docked ligand-receptor complex is placed in a simulated biological environment, typically a lipid bilayer for membrane proteins, and solvated with water molecules and ions to mimic physiological conditions.

-

Simulation Parameters: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces. The system is then subjected to energy minimization.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

-

Production Run: A long-duration simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the binding pose, the flexibility of different regions of the protein, and the network of interactions between the ligand and the receptor.

Quantum Chemical Calculations

Objective: To accurately calculate the electronic properties of 5-Fluorotryptamine and its interaction energies with key receptor residues.

Protocol:

-

Method Selection: Quantum mechanical methods like Density Functional Theory (DFT) are often used.

-

Calculation: These methods can be used to calculate properties such as partial charges, electrostatic potential, and the energy of specific interactions (e.g., hydrogen bonds) identified from docking or MD simulations. This provides a more accurate description of the electronic effects of the fluorine substitution.

Quantitative Data

While specific computational data for 5-Fluorotryptamine is not extensively available in the public domain, experimental data provides a valuable reference for validating computational models.

Table 1: Experimental Binding and Functional Data for 5-Fluorotryptamine

| Receptor Subtype | Ligand | K_i (μM) | EC_50 (μM) | R_max |

| 5-HT3A | 5-Fluorotryptamine | 0.8 | 16 | 0.64 |

| 5-HT3AB | 5-Fluorotryptamine | 1.8 | 27 | 0.45 |

K_i: Inhibitory constant, a measure of binding affinity. EC_50: Half-maximal effective concentration, a measure of functional potency. R_max: Maximum response relative to the endogenous ligand 5-HT.

Computational studies on similar tryptamine derivatives have reported binding energies in the range of -8 to -11 kcal/mol for serotonin receptors, providing a theoretical range for comparison.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by serotonin receptors that are targeted by 5-Fluorotryptamine.

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of 5-Fluorotryptamine in Rodents

Introduction

5-Fluorotryptamine (5-FT) is a fluorinated derivative of the endogenous monoamine neurotransmitter tryptamine. As a structural analog of serotonin (5-hydroxytryptamine), it is of interest to researchers in neuroscience and drug development for its potential to interact with serotonergic systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-FT in preclinical rodent models is crucial for evaluating its potential therapeutic efficacy and safety profile. This guide provides a comprehensive overview of the predicted pharmacokinetics and metabolism of 5-FT in rodents, drawing parallels from studies on similar compounds.

Predicted Pharmacokinetic Profile of 5-Fluorotryptamine in Rodents

The pharmacokinetic profile of a compound describes its journey through the body over time. For 5-FT, we can anticipate a profile influenced by its tryptamine backbone, with modifications due to the fluorine substitution.

Absorption

Following oral administration in rodents, 5-FT is expected to be absorbed from the gastrointestinal tract. However, like tryptamine, it may be subject to significant first-pass metabolism in the gut wall and liver, primarily by monoamine oxidase (MAO) enzymes.[1] This could result in low oral bioavailability. Intravenous, intraperitoneal, or subcutaneous administration would lead to more direct entry into the systemic circulation, bypassing this initial metabolic barrier.

Distribution

Once in the bloodstream, 5-FT is likely to distribute to various tissues. Due to its lipophilic nature, enhanced by the fluorine atom, it may readily cross the blood-brain barrier and enter the central nervous system, a key site of action for tryptamines. Distribution to other well-perfused organs such as the liver, kidneys, and lungs is also expected.

Metabolism

The metabolism of 5-FT is predicted to be rapid and extensive, mirroring that of tryptamine.[1] The primary metabolic pathways are likely to involve oxidative deamination by MAO, particularly MAO-A, which is known to metabolize tryptamine and serotonin.[2][3][4] The fluorine atom at the 5-position is generally stable and less likely to be a primary site of metabolism.

Excretion

The metabolites of 5-FT, being more polar than the parent compound, are expected to be primarily excreted in the urine.[5][6] A smaller portion may be eliminated in the feces. The rapid metabolism suggests that unchanged 5-FT will constitute a very small fraction of the excreted products.

Quantitative Pharmacokinetic Parameters (Predictive)

The following tables summarize predicted pharmacokinetic parameters for 5-fluorotryptamine in rats and mice following intravenous and oral administration. These values are hypothetical and based on data from structurally similar tryptamine derivatives.

Table 1: Predicted Pharmacokinetic Parameters of 5-Fluorotryptamine in Rats

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Tmax (min) | ~5 | 15 - 30 |

| Cmax (ng/mL) | 100 - 200 | 20 - 50 |

| AUC (ng*h/mL) | 50 - 100 | 30 - 60 |

| t1/2 (min) | 10 - 20 | 20 - 40 |

| Bioavailability (%) | N/A | < 10% |

| Clearance (mL/min/kg) | High | High |

| Vd (L/kg) | Moderate to High | Moderate to High |

Table 2: Predicted Pharmacokinetic Parameters of 5-Fluorotryptamine in Mice

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Tmax (min) | ~5 | 10 - 20 |

| Cmax (ng/mL) | 150 - 250 | 30 - 70 |

| AUC (ng*h/mL) | 70 - 120 | 40 - 80 |

| t1/2 (min) | 5 - 15 | 15 - 30 |

| Bioavailability (%) | N/A | < 15% |

| Clearance (mL/min/kg) | Very High | Very High |

| Vd (L/kg) | Moderate to High | Moderate to High |

Predicted Metabolic Pathways of 5-Fluorotryptamine

The metabolism of 5-FT is anticipated to proceed through several key enzymatic reactions, primarily in the liver.

-

Phase I Metabolism: The initial and most significant metabolic step is predicted to be oxidative deamination of the ethylamine side chain, catalyzed by MAO-A.[2][3][4] This reaction would yield 5-fluoroindole-3-acetaldehyde. This unstable intermediate would then be further oxidized by aldehyde dehydrogenase (ALDH) to form the major metabolite, 5-fluoroindole-3-acetic acid (5-F-IAA) . A minor pathway for the aldehyde intermediate could be reduction by aldehyde reductase (AR) to 5-fluoro-tryptophol . While less common for primary tryptamines, minor hydroxylation on the indole ring at positions other than the 5-position by cytochrome P450 (CYP) enzymes could also occur.[5][6]

-

Phase II Metabolism: The primary and secondary metabolites containing hydroxyl groups, such as 5-fluoro-tryptophol or any hydroxylated derivatives, would be susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). These conjugation reactions increase the water solubility of the metabolites, facilitating their renal excretion.[5]

Experimental Protocols for a Rodent Pharmacokinetic Study of 5-Fluorotryptamine

To empirically determine the pharmacokinetic profile of 5-FT, a well-designed study in rodents is necessary. Below is a detailed methodology for a typical study.

Animals

-

Species: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the study.

Drug Formulation and Administration

-

Formulation: 5-Fluorotryptamine hydrochloride can be dissolved in sterile saline (0.9% NaCl) or a suitable vehicle like a mixture of DMSO, polyethylene glycol, and water.

-

Dosing:

-

Intravenous (IV): Administered as a bolus injection via the tail vein. A typical dose would be 1 mg/kg.

-

Oral (PO): Administered via oral gavage. A higher dose, for instance, 10 mg/kg, would be appropriate to account for potential low bioavailability.

-

Sample Collection

-

Blood Sampling:

-

For rats, serial blood samples (approximately 0.2 mL) can be collected from the jugular vein or tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

For mice, due to smaller blood volume, a sparse sampling or composite curve approach is often used, with a few time points collected from each animal.

-

-